Cas no 188692-40-2 (6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine)
6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine Chemical and Physical Properties
Names and Identifiers
-
- 6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine
- Imidazo[1,2-b]pyridazine,6-chloro-2-(4-iodophenyl)-
- 6-CHLORO-2-(4-IODOPHENYL)-IMIDAZO[1,2-B]PYRIDAZINE
- ALUMINUMTRIFLUOROMETHANESULFONATE
- 188692-40-2
- DTXSID70443889
- Imidazo[1,2-b]pyridazine, 6-chloro-2-(4-iodophenyl)-
- DB-359365
-
- Inchi: 1S/C12H7ClIN3/c13-11-5-6-12-15-10(7-17(12)16-11)8-1-3-9(14)4-2-8/h1-7H
- InChI Key: CMWINYFJZCARON-UHFFFAOYSA-N
- SMILES: IC1C=CC(=CC=1)C1=CN2C(C=CC(=N2)Cl)=N1
Computed Properties
- Exact Mass: 354.93701
- Monoisotopic Mass: 354.93732g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.6
- Topological Polar Surface Area: 30.2Ų
Experimental Properties
- PSA: 30.19
6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM164359-1g |
6-chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine |
188692-40-2 | 95% | 1g |
$586 | 2023-03-07 | |
| Alichem | A029189318-1g |
6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine |
188692-40-2 | 95% | 1g |
$582.08 | 2023-09-02 |
6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine
Comprehensive Analysis of 6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine (CAS No. 188692-40-2)
The compound 6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine (CAS No. 188692-40-2) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique structure, featuring an imidazo[1,2-b]pyridazine core substituted with chlorine and an iodophenyl group, makes it a versatile intermediate for drug discovery and functional material development. Researchers are particularly interested in its potential applications as a kinase inhibitor scaffold and its role in fluorescence-based probes due to its photophysical properties.
In recent years, the demand for imidazo[1,2-b]pyridazine derivatives has surged, driven by their relevance in targeted cancer therapies and neurodegenerative disease research. The presence of both chloro and iodo substituents in this compound allows for diverse cross-coupling reactions, a feature frequently exploited in medicinal chemistry optimization. Computational studies suggest this molecule exhibits favorable ADMET properties, sparking investigations into its blood-brain barrier permeability for CNS drug development.
The synthesis of CAS 188692-40-2 typically involves palladium-catalyzed coupling strategies, with researchers optimizing yields through microwave-assisted synthesis techniques. Analytical characterization via LC-MS and NMR spectroscopy confirms its high purity (>98%), a critical parameter for high-throughput screening applications. Recent patent literature reveals its incorporation in EGFR inhibitor candidates, aligning with current trends in precision oncology research.
From a materials science perspective, the 6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine structure demonstrates interesting charge transport properties, making it a candidate for organic electronic devices. Its π-conjugated system shows promise in OLED applications, particularly in blue-emitting layers. Researchers are investigating its thermal stability and film-forming characteristics for potential use in flexible electronics, a rapidly growing market segment.
Quality control protocols for this compound emphasize HPLC purity analysis and heavy metal screening, especially important for pharmaceutical applications. The scientific community continues to explore its structure-activity relationships through molecular docking studies, with particular focus on its heterocyclic pharmacophore features. These investigations contribute valuable data to cheminformatics databases used in AI-driven drug discovery platforms.
Environmental considerations in handling 188692-40-2 include proper waste solvent management and green chemistry principles during synthesis. The compound's photostability has become a recent research focus, with studies examining its degradation pathways under various light exposure conditions. Such data informs proper storage conditions and handling protocols for research laboratories.
Market analysis indicates growing interest in custom synthesis services for this compound, particularly from contract research organizations specializing in small molecule development. The global distribution network for 6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine reflects its importance as a research chemical, with suppliers emphasizing batch-to-batch consistency and comprehensive analytical documentation.
Future research directions may explore its potential in proteolysis targeting chimeras (PROTACs) and other targeted protein degradation strategies. The compound's crystallographic data, when available through X-ray diffraction studies, could provide crucial insights for structure-based drug design initiatives. As the scientific community continues to investigate imidazo[1,2-b]pyridazine chemistry, this particular derivative remains a valuable tool for pharmaceutical innovation and advanced material development.
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